Dimesitylborinic acid
Description
Contextualization within Organoboron Chemistry and Borinic Acid Derivatives
Organoboron compounds, characterized by a carbon-boron bond, are a cornerstone of modern organic chemistry, pivotal in the formation of carbon-carbon and carbon-heteroatom bonds. wiley-vch.de Within this broad class, borinic acids (R₂BOH) represent a specific subclass that is less explored than their boronic acid (RB(OH)₂) counterparts. mdpi.com Borinic acids possess two organic substituents attached to the boron atom, which enhances their Lewis acidity compared to boronic acids. mdpi.com
Dimesitylborinic acid is a diarylborinic acid, where the two 'R' groups are mesityl (2,4,6-trimethylphenyl) groups. rsc.org The synthesis of such diarylborinic acids often involves the reaction of organometallic reagents with boron trihalides, a method particularly suited for creating derivatives with sterically demanding substituents. mdpi.com For instance, this compound can be synthesized by adding a Grignard reagent of 2,4,6-trimethylbromobenzene to boron trifluoride dimethyl etherate. mdpi.com
Significance of Steric Hindrance from Mesityl Groups in Boron Chemistry
The defining feature of this compound is the profound steric hindrance imparted by the two mesityl groups. nih.gov A mesityl group has two methyl groups in the ortho positions of the phenyl ring, which effectively shield the boron center. rsc.orgnih.gov This steric protection is a well-recognized strategy for creating air-stable triarylboranes and other organoboron compounds by kinetically stabilizing the electron-deficient boron atom. rsc.orgnih.gov
This steric bulk has several important consequences:
Kinetic Stabilization: The mesityl groups physically obstruct the approach of nucleophiles and other reagents, including water and oxygen, making compounds like this compound relatively stable compared to less hindered borinic acids. nih.govsmolecule.comclockss.org
Inhibition of Dimerization: While many borinic acids can exist as dimers or trimers, the bulk of the mesityl groups can impede such intermolecular associations. mdpi.comcdnsciencepub.com
Frustrated Lewis Pairs (FLPs): The steric hindrance can prevent the boron center from forming a classical adduct with a Lewis base, leading to the formation of "Frustrated Lewis Pairs." nih.gov This phenomenon has opened up new avenues in catalysis for small molecule activation. nih.gov
Overview of Key Research Domains
The unique properties of this compound, stemming from its steric profile, have made it a valuable compound in several research areas:
Reagents in Organic Synthesis: this compound and its derivatives serve as precursors and reagents in organic synthesis. The dimesitylboron group's ability to stabilize an adjacent carbanion while still allowing for reactions with unhindered bases makes it a versatile tool. researchgate.net It has been used in the preparation of various organometallic complexes with metals such as lithium, zinc, and aluminum. researchgate.netacs.orgresearchgate.net
Optoelectronic Materials: The dimesitylboryl group is a key functional moiety in materials for optoelectronics. rsc.org Its electron-accepting empty p-orbital can interact with π-systems, lowering the LUMO energy and narrowing the HOMO-LUMO gap. rsc.org This property is exploited in creating fluorescent materials and components for Organic Light Emitting Diodes (OLEDs). rsc.org
Anion Sensing: The sterically protected yet Lewis acidic boron center can selectively bind with small anions like fluoride (B91410) and cyanide. This interaction often leads to a change in the compound's optical properties (color or fluorescence), forming the basis for selective anion sensors. nih.gov
Medicinal Chemistry: Although initial studies showed weak inhibitory activity, this compound has been investigated in the context of enzyme inhibitors, such as carbonic anhydrase inhibitors. bohrium.com Its derivatives are explored for their potential in medicinal applications, leveraging the unique properties of boron. bohrium.com
Compound Data
Table 1. Spectroscopic Data for this compound This table provides an overview of the nuclear magnetic resonance (NMR) data for this compound.
| Nucleus | Solvent | Chemical Shift (δ) in ppm |
| ¹H-NMR | CDCl₃ | 2.30 (12H), 2.32 (6H), 5.97 (1H, OH), 6.86 (4H) |
| ¹¹B-NMR | CDCl₃ | 50.1 |
| ¹³C{¹H}-NMR | CDCl₃ | 21.3, 22.6, 128.5, 137.0, 139.5, 141.2 |
| Data sourced from rsc.org |
Structure
2D Structure
Properties
IUPAC Name |
bis(2,4,6-trimethylphenyl)borinic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23BO/c1-11-7-13(3)17(14(4)8-11)19(20)18-15(5)9-12(2)10-16(18)6/h7-10,20H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYVTANMHIUXBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1C)C)C)(C2=C(C=C(C=C2C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23BO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90408354 | |
| Record name | Dimesitylborinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90408354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20631-84-9 | |
| Record name | Dimesitylborinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90408354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Derivatization Strategies for Dimesitylborinic Acid
Formation of Carbon-Boron Bonds in Dimesitylborinic Acid Synthesis
The creation of robust C-B bonds is central to the synthesis of organoboron compounds, including this compound. The primary strategies involve the reaction of a carbon nucleophile with a boron electrophile, though other methods like organometallic catalysis and electrophilic aromatic substitution have also been explored. mdpi.com
Nucleophilic Addition of Organometallic Reagents to Boron Electrophiles
A straightforward and widely employed method for synthesizing symmetric diarylborinic acids like this compound is the nucleophilic addition of two equivalents of an organometallic reagent to a boron electrophile. mdpi.com The organometallic reagent, typically an organolithium or a Grignard reagent, acts as a source of a nucleophilic mesityl group that attacks the electron-deficient boron center. mdpi.comlibretexts.org
Trialkoxyboranes, such as trimethyl borate (B1201080) (B(OMe)₃) or triisopropyl borate (B(OⁱPr)₃), are common boron electrophiles used in this synthetic approach. The reaction requires two equivalents of a mesityl organometallic reagent, such as mesityllithium or mesitylmagnesium bromide.
The first addition of the organometallic reagent to the trialkoxyborane results in the formation of a boronic ester. However, a challenge in synthesizing borinic acids via this method is that the resulting borinic esters are often more electrophilic than the starting boronic esters, which can lead to over-alkylation and the formation of undesired triarylboranes. mdpi.comnih.gov To circumvent this, the reaction is typically performed at low temperatures to control the reactivity. researchgate.net
Table 1: Synthesis of this compound via Trialkoxyboranes
| Organometallic Reagent | Boron Electrophile | Key Reaction Conditions | Product | Reference |
|---|---|---|---|---|
| Mesitylmagnesium bromide | Trimethyl borate | Low temperature, sequential addition | This compound | nih.gov |
| Mesityllithium | Triisopropyl borate | Controlled stoichiometry, low temperature | This compound | researchgate.net |
Boron trihalides, such as boron trichloride (BCl₃) and boron trifluoride dimethyl etherate (BF₃·OMe₂), are significantly more reactive boron electrophiles due to the enhanced Lewis acidity of the boron center. nih.gov This increased reactivity makes them particularly suitable for the synthesis of sterically hindered diarylborinic acids like this compound. nih.gov
The reaction of two equivalents of a mesityl Grignard reagent with boron trifluoride dimethyl etherate has been shown to produce this compound in a moderate yield of 58%. mdpi.com Similarly, boron trichloride can be used as the borylating agent, reacting with the organometallic reagent to form the diarylborinic acid after hydrolysis. mdpi.comnih.gov The higher reactivity of boron trihalides allows for the reaction to proceed even with sterically demanding nucleophiles.
Table 2: Synthesis of this compound using Boron Trihalides
| Organometallic Reagent | Boron Electrophile | Yield | Reference |
|---|---|---|---|
| Mesitylmagnesium bromide | BF₃·OMe₂ | 58% | mdpi.com |
| Mesityllithium | BCl₃ | Not specified | mdpi.comnih.gov |
Aminoboranes can also serve as boron electrophiles for the synthesis of borinic acids. The reaction proceeds via the nucleophilic addition of an organometallic reagent to the aminoborane. While this method is a viable route for the formation of C-B bonds, specific examples detailing the synthesis of this compound using this approach are less commonly reported in the literature compared to the use of trialkoxyboranes and boron trihalides. The reactivity of aminoboranes is generally lower than that of boron trihalides, which might necessitate more forcing reaction conditions.
Organometallic Catalysis Approaches (e.g., Palladium-Catalyzed Diarylation)
Palladium-catalyzed cross-coupling reactions represent a powerful tool in modern organic synthesis for the formation of C-C and C-heteroatom bonds. While extensively used for the synthesis of boronic acids through reactions like the Suzuki-Miyaura coupling, their application in the direct synthesis of diarylborinic acids is also an area of interest. mdpi.comnih.gov
One potential approach involves the palladium-catalyzed diarylation of a suitable boron-containing substrate. For instance, a reaction could be envisioned between a mesityl halide and a diboron reagent, catalyzed by a palladium complex. However, controlling the stoichiometry to achieve the diarylated product selectively can be challenging. A more common strategy is the palladium-catalyzed coupling of an aryl halide with an arylboronic acid or its ester, but this leads to unsymmetrical biaryls rather than diarylborinic acids directly. Specific protocols for the palladium-catalyzed diarylation to form this compound are not as well-established as the nucleophilic addition methods.
Electrophilic Aromatic Substitution with Boron Reagents
Electrophilic aromatic substitution (SEAr) is another fundamental reaction in organic chemistry for functionalizing aromatic rings. In the context of borinic acid synthesis, this would involve the direct borylation of an aromatic ring with a boron-containing electrophile. This method offers an alternative to the use of pre-formed organometallic reagents. mdpi.com
For this reaction to be effective, a highly activated aromatic substrate and a sufficiently electrophilic boron reagent are required. Mesitylene (B46885), being an electron-rich aromatic compound, is a good candidate for electrophilic substitution. The boron electrophile, often a boron trihalide like BCl₃, attacks the aromatic ring, leading to the formation of an aryldichloroborane intermediate. nih.gov Subsequent reaction with another equivalent of mesitylene or a mesityl organometallic reagent could, in principle, lead to the this compound precursor. However, controlling the regioselectivity and preventing side reactions can be difficult. While electrophilic borylation is a known method, its application for the direct synthesis of this compound is not as commonly employed as the nucleophilic addition routes. mdpi.comresearchgate.net
Directed C-H Borylation Strategies
Directed C-H borylation has emerged as a powerful tool for the regioselective synthesis of organoboron compounds, offering an atom-economical alternative to traditional methods. rsc.orgmdpi.com This strategy relies on the use of a directing group to guide the borylation to a specific C-H bond, typically in the ortho position. rsc.org While transition-metal-catalyzed C-H borylation is common, metal-free approaches using electrophilic boron reagents are also effective. cncb.ac.cnnih.gov
In the context of diarylborinic acid synthesis, electrophilic aromatic substitution using boron trihalides can be employed. The regioselectivity is often controlled by a combination of steric and electronic properties of the substituents on the aromatic ring. mdpi.com For instance, the synthesis of a mesityl-substituted borinic ester, a derivative of this compound, has been achieved through an electrophilic borylation process. This involves the complexation of the boron reagent to a directing group, followed by intramolecular borylation. mdpi.comnih.gov
A proposed mechanism for such a reaction involves the initial coordination of the boron atom to a directing group (e.g., a methoxy group), which facilitates a demethylation process, often assisted by an additive like an iodide ion, to generate a dichloroborane intermediate. mdpi.comnih.gov This intermediate then undergoes an intramolecular electrophilic borylation, followed by reaction with a Grignard reagent, such as mesitylmagnesium bromide (MesMgBr), to yield the final borinic ester. mdpi.comnih.gov
Table 1: Representative Directed C-H Borylation for a this compound Derivative
| Precursor | Borylating Agent | Directing Group | Key Step | Product |
| Methoxy-substituted arene | BCl₃ | Methoxy | Intramolecular electrophilic borylation | Mesityl-substituted borinic ester |
Transmetalation Reactions (e.g., Si/B, Sn/B)
Transmetalation reactions, involving the exchange of a metallic or metalloidic group with a boron moiety, are a versatile method for the formation of carbon-boron bonds. The use of organosilicon (Si) and organotin (Sn) compounds for transmetalation with boron halides (Si/B or Sn/B exchange) provides a controlled route to borinic acids and their derivatives. nih.gov This approach is particularly useful for introducing aryl groups with specific substitution patterns. nih.gov
The synthesis of diarylborinic acids via this method typically involves the reaction of an arylsilane or arylstannane with a boron trihalide, such as boron tribromide (BBr₃). For example, a two-step intermolecular process has been described for the synthesis of a polycyclic bis-borinic acid, where a bis-silane reacts with BBr₃ in the first transmetalation step. nih.gov A second transmetalation reaction can then lead to the desired bis-bromoborane, which upon hydrolysis yields the corresponding bis-borinic acid. nih.gov Similarly, tethered diarylsilanes can be treated with BBr₃ to afford cyclic diarylbromoboranes through consecutive inter- and intramolecular transmetalation steps. nih.gov Subsequent hydrolysis of these intermediates produces the cyclic borinic acids. mdpi.comnih.gov
The transmetalation of arylstannanes is also a powerful technique for controlling the regioselectivity of borylation with boron trihalides or diarylbromoboranes, allowing for the synthesis of various electron-deficient borinic acids. nih.gov
Table 2: Examples of Transmetalation Reactions for Diarylborinic Acid Synthesis
| Organometallic Precursor | Boron Reagent | Transmetalation Type | Intermediate | Final Product (after hydrolysis) | Yield |
| Bis-silane | BBr₃ | Si/B | Bis-dibromoborane | Polycyclic bis-borinic acid | 80% (hydrolysis step) nih.gov |
| Tethered diarylsilane | BBr₃ | Si/B | Cyclic diarylbromoborane | Cyclic diarylborinic acid | Not specified |
| Arylstannane | ArBBr₂ | Sn/B | Diarylborane | Electron-deficient borinic acid | Modest to good nih.gov |
NHC-Borenium-Initiated Cyclization
N-Heterocyclic carbenes (NHCs) have been utilized to stabilize highly reactive borenium cations. These NHC-borenium species are potent electrophiles that can initiate unique cyclization reactions to form cyclic borinic acids. nih.gov This strategy involves the generation of an NHC-borenium cation from a stable NHC-borane precursor and a strong acid. mdpi.comnih.gov
The synthetic utility of this method has been demonstrated in the preparation of cyclic borinic acids through a reaction cascade. The process begins with the formation of the NHC-borenium species, which then undergoes a sequential regioselective hydroboration of an alkene followed by a C-H borylation of an aromatic scaffold within the same molecule. mdpi.comnih.gov This intramolecular cyclization leads to the formation of a cyclic NHC-borane intermediate. Subsequent dehydrogenation under oxidative conditions and an aqueous workup afford the final cyclic borinic acids. mdpi.comnih.gov While this method has been successfully applied to the synthesis of various cyclic borinic and bis-borinic acids, the yields can be modest. mdpi.comnih.gov
Table 3: Synthesis of Cyclic Borinic Acids via NHC-Borenium-Initiated Cyclization
| NHC-Borane Precursor | Acid Activator | Key Reaction Sequence | Product Type | Yield Range |
| 1,3-Diisopropylimidazol-2-ylidene borane (B79455) | HNTf₂ | Hydroboration / C-H Borylation | Cyclic borinic and bis-borinic acids | 15% - 49% nih.gov |
Transformations Involving Cleavage of Carbon-Boron Bonds in Precursors
Hydrolysis of Triarylboranes to this compound
One of the fundamental methods for the preparation of diarylborinic acids involves the cleavage of a carbon-boron bond in a triarylborane precursor. nih.gov The hydrolysis of a triarylborane, such as trimesitylborane, can lead to the formation of the corresponding diarylborinic acid, in this case, this compound, and an arene byproduct. This reaction is typically facilitated by the presence of water, which acts as the hydrolyzing agent.
Table 4: Synthesis of this compound
| Precursor/Reagents | Key Transformation | Product | Yield |
| Mesitylmagnesium bromide + BF₃·OMe₂ | Grignard reaction and in-situ hydrolysis | This compound | 58% nih.gov |
Derivatization and Functionalization of this compound
Preparation of Borinic Esters
This compound can be readily converted into its corresponding esters through reaction with alcohols. This esterification is a common derivatization strategy for borinic acids, enhancing their stability and modifying their reactivity. nih.gov The formation of borinic esters is an equilibrium process, and the reaction is typically driven to completion by the removal of water, for example, by using a Dean-Stark apparatus or dehydrating agents. sciforum.net
The esterification can be catalyzed by an acid. Boric acid itself has been shown to catalyze the selective esterification of certain carboxylic acids. researchgate.net For the esterification of borinic acids, various alcohols can be used, ranging from simple alkanols to more complex diols and polyols. The choice of alcohol allows for the tuning of the properties of the resulting borinic ester. For instance, the use of chiral diols can lead to the formation of chiral borinic esters, which have applications in asymmetric synthesis.
A dimesitylborinic ester bearing a 2-nitrobenzylalcohol moiety has been reported, demonstrating the feasibility of forming esters with functionalized alcohols. researchgate.net The general procedure for the preparation of borinic esters involves reacting the borinic acid with the desired alcohol in a suitable solvent, often with azeotropic removal of water. sciforum.net
Table 5: General Conditions for Borinic Ester Preparation
| Borinic Acid | Alcohol | Catalyst/Conditions | Product |
| This compound | 2-Nitrobenzylalcohol | Not specified | Dimesitylborinic ester researchgate.net |
| General Diarylborinic Acid | Generic Alcohol/Diol | Dehydrating agent or azeotropic removal of water | Diarylborinic ester |
Incorporation of Photo-Cleavable Protecting Groups (e.g., 2-nitrobenzyl motif)
To exert precise spatiotemporal control over the availability of this compound, photo-cleavable protecting groups (PPGs), also known as caging groups, can be incorporated into its structure. wikipedia.orgnih.govmdpi.com The ortho-nitrobenzyl (oNB) motif is one of the most widely used PPGs for this purpose due to its efficient photo-release mechanism. researchgate.net
A dimesitylborinic ester bearing a 2-nitrobenzyl alcohol moiety has been developed as a light-sensitive precursor. researchgate.net In this design, the dimesitylborinate is covalently linked to the benzylic carbon of the 2-nitrobenzyl group. wikipedia.org Upon irradiation with UV light (typically around 365 nm), the 2-nitrobenzyl group undergoes an intramolecular hydrogen abstraction, leading to the formation of an aci-nitro intermediate. wikipedia.org This intermediate rapidly rearranges to release the this compound and a 2-nitrosobenzaldehyde byproduct. wikipedia.orgresearchgate.net
This strategy allows for the controlled, light-triggered release of this compound in a specific location and at a desired time, which is valuable in materials science and for applications requiring on-demand generation of the active species. researchgate.netrsc.org
Table 2: Photo-cleavage of a 2-Nitrobenzyl-Protected Dimesitylborinic Ester
| Caged Compound | Protecting Group | Irradiation Wavelength | Released Products |
| Dimesitylborinic 2-nitrobenzyl ester | 2-Nitrobenzyl | ~365 nm | This compound, 2-Nitrosobenzaldehyde |
Reactivity Profiles and Mechanistic Elucidation of Dimesitylborinic Acid
Reactions with Lewis Acids and Bases
Dimesitylborinic acid exhibits notable reactivity towards a variety of Lewis acidic metal centers, engaging in complexation, protonolysis, and transmetalation reactions. These transformations are significantly influenced by the steric bulk of the mesityl groups, which often leads to the formation of unique dimeric or low-coordinate metal complexes.
Complexation with Metal Alkyls (e.g., Gallium, Zinc, Aluminum)
The reaction of this compound with metal alkyls serves as a primary route to sterically hindered (metaloxy)mesitylboranes. These reactions typically proceed via protonolysis of the metal-carbon bond by the acidic hydroxyl group of the borinic acid, leading to the formation of a B-O-M linkage and the elimination of an alkane.
With trialkylaluminum reagents (R₃Al, where R = Me, Et, iBu), this compound readily forms stable dimeric dialkylaluminum dimesitylboryloxides, [(μ-Mes₂BO)AlR₂]₂. researchgate.net The reaction with trimethylgallium (B75665) also proceeds, though specific dimeric structures with gallium have been more extensively characterized for the related mesitylboronic acid. pnas.org
A noteworthy reaction occurs between this compound and diethylzinc (B1219324). This reaction produces the dimeric ethylzinc (B8376479) dimesitylboryl oxide, [(μ-Mes₂BO)ZnEt]₂, a low-valent zinc compound, with the evolution of ethane. pnas.org The formation of a dimer, rather than a more common tetramer for zinc alkoxides, is attributed to the substantial steric hindrance imposed by the two mesityl groups on the boron atom. pnas.org
The general synthetic approach for these complexes involves the reaction of this compound with the corresponding metal alkyl in an appropriate solvent, such as toluene. pnas.org
Table 1: Reactions of this compound with Metal Alkyls
| Metal Alkyl | Reactant | Product | Reference |
|---|---|---|---|
| Trialkylaluminum (R=Me, Et, ⁱBu) | Mes₂BOH + R₃Al | [(μ-Mes₂BO)AlR₂]₂ | researchgate.net |
| Diethylzinc | Mes₂BOH + Et₂Zn | [(μ-Mes₂BO)ZnEt]₂ | pnas.org |
Protonolysis Reactions
Protonolysis is a key reaction pathway for this compound, not only in its interaction with metal alkyls but also with other reactive species. The acidic proton of the hydroxyl group can be transferred to a suitable base, leading to the formation of a dimesitylboryloxide anion.
An interesting case of protonolysis is the catalytic decomposition of this compound itself. In the presence of the dialkylaluminum dimesitylboryloxides, [(μ-Mes₂BO)AlR₂]₂, this compound undergoes an unexpected decomposition involving the cleavage of a boron-carbon bond to form trimesitylboroxin, [MesBO]₃. researchgate.net This catalytic activity is not observed with the analogous zinc complex, [(μ-Mes₂BO)ZnEt]₂, likely due to the weaker Lewis acidity of zinc compared to aluminum. pnas.org
Furthermore, this compound can be used as a protonolysis agent to synthesize metal complexes. For instance, it has been employed in the preparation of a four-coordinate titanium bis(amide) complex through the protonolysis of a titanium-tetra(amide) starting material. researchgate.net This method highlights its utility in introducing the bulky dimesitylboryloxide ligand onto a metal center. nanoient.org
Transmetalation with Metal-Organic Species
Transmetalation, the transfer of an organic group from one metal to another, is a fundamental process in organometallic chemistry. scielo.org.za this compound derivatives can participate in such reactions, particularly with late transition metals.
Research has shown that rhodium(I) diarylborinates, prepared from this compound, undergo transmetalation. dicp.ac.cn For example, complexes like [Rh(PEt₃)₃OB(mesityl)₂] and [Rh(PEt₃)₂OB(mesityl)₂] can be synthesized from this compound. dicp.ac.cn Upon heating, these complexes undergo a β-aryl elimination, which is a form of transmetalation, to generate the rhodium aryl complex, [(PEt₃)₃Rh(mesityl)], and a cyclic boroxine. dicp.ac.cn This process represents a direct observation of aryl group transfer from boron to rhodium in the absence of basic activators. dicp.ac.cn Kinetic studies have indicated that this transmetalation likely proceeds through a ligand dissociation pathway, followed by a rate-limiting β-aryl elimination from a 14-electron, bis(phosphine) intermediate. dicp.ac.cn
Oxidation Chemistry of this compound
The oxidation of organoboron compounds is a synthetically important transformation. This compound, like other borinic acids, is susceptible to oxidation, with its reactivity profile being a subject of detailed investigation.
Reactivity towards Oxidizing Agents (e.g., Hydrogen Peroxide)
This compound reacts with oxidizing agents such as hydrogen peroxide (H₂O₂). The general reaction for the oxidation of a diarylborinic acid, like this compound, with H₂O₂ results in the formation of a phenol (B47542) and a boronic acid. In the case of this compound, the expected products would be mesitol and mesitylboronic acid.
Studies on analogous diarylborinic acids, such as diphenylborinic acid, have shown that they react significantly faster with H₂O₂ compared to their corresponding boronic acids. nih.gov For instance, the oxidation of diphenylborinic acid is complete within minutes, whereas the oxidation of phenylboronic acid takes hours under the same conditions. nih.gov This enhanced reactivity is attributed to the more electrophilic nature of the boron center in borinic acids compared to boronic acids. nih.gov The reaction proceeds via the nucleophilic addition of the hydroperoxide anion to the boron atom. nih.gov
Kinetic Studies of Oxidation Processes
Kinetic studies have provided quantitative insights into the rapid oxidation of borinic acids. A detailed kinetic analysis of the H₂O₂-promoted oxidation of a fluorogenic borinic acid probe was conducted under pseudo-first-order conditions with an excess of the oxidant. nih.gov The study revealed that the reaction follows second-order kinetics. nih.gov
The second-order rate constant for the oxidation of the model borinic acid was determined to be approximately 1.9 x 10⁴ M⁻¹s⁻¹. nih.gov This is about 10,000 times faster than the rate constant for its corresponding boronic acid analogue, which was measured at 1.8 M⁻¹s⁻¹. nih.gov These kinetic data quantitatively confirm the significantly higher reactivity of the borinic acid trigger towards H₂O₂-mediated oxidation. nih.gov The faster reaction rate is a direct consequence of the lower activation energy for the initial nucleophilic attack of the perhydroxyl anion on the more electrophilic boron center of the borinic acid. nih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name | Formula/Abbreviation |
|---|---|
| This compound | Mes₂BOH |
| Trialkylaluminum | R₃Al (R=Me, Et, ⁱBu) |
| Dimeric dialkylaluminum dimesitylboryloxides | [(μ-Mes₂BO)AlR₂]₂ |
| Trimethylgallium | Me₃Ga |
| Mesitylboronic acid | MesB(OH)₂ |
| Dimeric dimethylgallium mesitylboronate | [μ-(MesB(OH)O)GaMe₂]₂ |
| Diethylzinc | Et₂Zn |
| Dimeric ethylzinc dimesitylboryl oxide | [(μ-Mes₂BO)ZnEt]₂ |
| Ethane | C₂H₆ |
| Toluene | C₇H₈ |
| Trimesitylboroxin | [MesBO]₃ |
| Titanium-tetra(amide) | Ti(NR₂)₄ |
| Rhodium(I) tris(triethylphosphine) dimesitylborinate | [Rh(PEt₃)₃OB(mesityl)₂] |
| Rhodium(I) bis(triethylphosphine) dimesitylborinate | [Rh(PEt₃)₂OB(mesityl)₂] |
| Rhodium(I) tris(triethylphosphine) mesityl | [(PEt₃)₃Rh(mesityl)] |
| Hydrogen peroxide | H₂O₂ |
| Mesitol | MesOH |
| Diphenylborinic acid | Ph₂BOH |
Formation of Phenolic Products
The oxidation of organoboranes to phenols is a well-established transformation in organic synthesis. In the case of this compound, this transformation can be achieved, although the specific mechanisms can be complex. The oxidation of aryl boronic acids and their derivatives often proceeds via a pathway that involves the migration of an aryl group from the boron atom to an oxygen atom. This process is a key step in reactions like the Dakin oxidation, which converts aryl aldehydes or ketones to phenols. beilstein-journals.org While the direct oxidation of this compound to form mesityl phenol is not extensively detailed in the provided search results, the general mechanism for the oxidation of phenols involves the formation of phenoxy radicals, which can then undergo further reactions. patsnap.com The oxidation of substituted phenols can be influenced by the presence of various catalysts and oxidizing agents. niscpr.res.in
Interactions with Anions and Nucleophiles
The reactivity of this compound is significantly influenced by its Lewis acidic nature, which facilitates its interaction with anions and nucleophiles. mdpi.com The boron atom, with its vacant p-orbital, acts as an electron pair acceptor.
Reactivity with Fluoride (B91410) Ions
This compound exhibits a notable reactivity towards fluoride ions. The addition of fluoride anions to C-dimesitylboryl-1,2-dicarba-closo-dodecaboranes leads to the cleavage of the boryl-carborane bond, resulting in the formation of this compound. rsc.orgresearchgate.net It is suggested that fluorodimesitylborane (Mes₂BF) may be an initial intermediate in this reaction, which is known to be readily hydrolyzed to this compound. rsc.org However, direct observation of this intermediate or the corresponding fluoride adduct has not been reported under certain experimental conditions. rsc.org The interaction with fluoride is a common feature for many organoboranes, and this reactivity is often exploited in the design of fluoride sensors. thno.org The affinity of the boron center for fluoride is a key factor in these interactions. rsc.org
Nucleophilic Attack on the Boron Center
The boron atom in this compound is susceptible to nucleophilic attack. clockss.org This is a fundamental characteristic of Lewis acids, which react with Lewis bases (nucleophiles) to form adducts. pdx.edu The bulky mesityl groups, however, provide significant steric protection to the boron center, which can hinder the approach of nucleophiles. clockss.org Despite this steric hindrance, reactions with strong nucleophiles can occur. For instance, the reaction of this compound with certain nucleophiles can lead to the formation of tetracoordinate borinate species. clockss.org The nature of the nucleophile and the reaction conditions play a crucial role in determining the outcome of the reaction. organic-chemistry.orgwikipedia.orgchemistrytalk.org Nucleophilic acyl substitution is a related concept where a nucleophile replaces a leaving group on a carbonyl carbon, and while the substrate is different, the underlying principles of nucleophilic attack are relevant. chemistrytalk.orgmasterorganicchemistry.comchemistrysteps.com
Hydrolytic Stability and Air Sensitivity Considerations
The stability of this compound towards hydrolysis and air is a critical aspect of its chemical profile. Generally, borinic acids can be sensitive to moisture and air. vdoc.pub
This compound is described as being moisture-sensitive. fishersci.com The bulky mesityl groups, however, confer a degree of kinetic stability, making it relatively air-stable compared to less sterically hindered borinic acids. clockss.org Despite this, prolonged exposure to air can lead to hydrolysis. For example, C-dimesitylboryl-1,2-dicarba-closo-dodecaboranes, which can hydrolyze to this compound, are themselves susceptible to slow hydrolysis in the solid state upon extended exposure to air. mdpi.com This suggests that while this compound is more robust than many other borinic acids, careful handling to exclude moisture is still necessary for maintaining its integrity. fishersci.com The hydrolytic stability of borate (B1201080) esters, a related class of compounds, is also a significant area of study and is known to be influenced by steric factors. researchgate.netpurdue.educnrs.fr
Proposed Reaction Mechanisms for this compound Transformations
The transformations of this compound involve several potential mechanistic pathways, largely dictated by the nature of the reactants and conditions.
In reactions involving nucleophilic attack, the initial step is the coordination of the nucleophile to the Lewis acidic boron center, forming a tetracoordinate intermediate. clockss.orgorganic-chemistry.org The fate of this intermediate depends on the leaving group ability of the substituents on the boron atom.
For oxidation reactions leading to phenolic products, the mechanism likely involves the migration of a mesityl group from the boron to an oxygen atom, a process analogous to the Baeyer-Villiger oxidation or the Dakin reaction. beilstein-journals.org The precise steps and intermediates would depend on the specific oxidizing agent used.
Esterification reactions of this compound would proceed through a mechanism similar to the Fischer esterification of carboxylic acids, where the alcohol attacks the electrophilic boron center, followed by the elimination of water. The reaction is typically catalyzed by an acid. chemguide.co.uk
The cleavage of B-C bonds, as observed in the reaction with fluoride ions, can proceed through a mechanism where the formation of a stable B-F bond provides the driving force for the cleavage of the B-C(mesityl) or other B-C bonds. rsc.org
Below is a table summarizing some of the key reactants and the resulting transformations of this compound based on the discussed reactivity profiles.
| Reactant/Condition | Transformation Product(s) | Proposed Mechanistic Step |
| Fluoride Ions (e.g., from TBAFH) | This compound (from C-boryl carboranes) | Nucleophilic attack by F⁻ on boron, leading to B-C bond cleavage. rsc.org |
| Nucleophiles | Tetracoordinate borinate species | Coordination of the nucleophile to the Lewis acidic boron center. clockss.org |
| Prolonged Air Exposure | Hydrolysis products | Attack of water on the boron center. fishersci.commdpi.com |
| Oxidizing Agents | Phenolic products (e.g., mesityl phenol) | Migration of a mesityl group from boron to an oxygen atom. beilstein-journals.org |
Catalytic Applications of Dimesitylborinic Acid and Its Derivatives
Role as a Lewis Acid Catalyst in Organic Transformations
The function of dimesitylborinic acid and its derivatives as catalysts is fundamentally rooted in their nature as Lewis acids. A Lewis acid is a chemical species that can accept an electron pair from a Lewis base. mdpi.comacs.org In organic chemistry, Lewis acid catalysis involves the use of such compounds, often metal-based, to increase the reactivity of a substrate. mdpi.com Boron-containing compounds, including borinic acids, are prominent examples of main-group Lewis acids used in catalysis. mdpi.com The boron atom, with its empty p-orbital, readily accepts a pair of electrons, forming an adduct with a lone-pair-bearing atom in a substrate, such as oxygen or nitrogen. mdpi.comacs.org This interaction withdraws electron density from the substrate, thereby activating it toward nucleophilic attack or other transformations. mdpi.com
Borinic Acid Catalysis (BAC) is a concept built upon the ability of borinic acids, and the broader class of boronic acids, to act as versatile catalysts for various organic reactions. rsc.orgresearchgate.net The central principle of BAC is the reversible formation of covalent bonds between the boronic or borinic acid and hydroxyl-containing functional groups. rsc.orgresearchgate.net This interaction can lead to either electrophilic or nucleophilic activation of the substrate, depending on the reaction conditions. rsc.org
Key concepts of BAC include:
Electrophilic Activation : Boronic and borinic acids can activate carboxylic acids for reactions like direct amidation. rsc.orgresearchgate.net By forming an acyloxyboron intermediate, the catalyst increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by an amine. researchgate.net Similarly, alcohols can be activated to form carbocation intermediates, which can then participate in reactions such as Friedel-Crafts-type alkylations. rsc.orgresearchgate.net
Nucleophilic Activation : In the presence of a base, boronic acids can form tetrahedral boronate adducts with diols and saccharides. This process increases the nucleophilicity of the substrate, enabling subsequent reactions. rsc.orgresearchgate.net
Atom Economy and Mild Conditions : A major advantage of BAC is that it promotes reactions under mild and selective conditions. rsc.orgresearchgate.net It offers high atom economy by avoiding the need for stoichiometric activating agents that generate wasteful byproducts. rsc.orgpreprints.org
Borinic acids [R₂B(OH)] possess two carbon-boron bonds, which enhances their Lewis acidity compared to their boronic acid [RB(OH)₂] counterparts. researchgate.net This increased Lewis acidity can translate to higher catalytic activity in certain transformations. sigmaaldrich.com
Catalysis in Carbon-Carbon Bond Forming Reactions
The formation of carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, essential for building the molecular frameworks of complex organic molecules. wikipedia.org While transition metal-catalyzed cross-coupling reactions are the dominant methods, the reagents used in these reactions, including organoboron compounds, play a crucial role.
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a C-C bond between an organohalide and an organoboron species, typically a boronic acid. organic-chemistry.orgacs.org The reaction is widely used for synthesizing biaryls, polyolefins, and styrenes. organic-chemistry.org
While boronic acids are the most common organoboron partners, systematic studies have shown that diarylborinic acids, the class of compounds to which this compound belongs, and their anhydrides can also be used effectively in Suzuki-Miyaura cross-coupling reactions. researchgate.netscispace.com The use of diarylborinic acids offers a higher atom economy compared to boronic acids, as two aryl groups are attached to the boron atom. rsc.org
Key research findings include:
Palladium-Catalyzed Coupling : A highly efficient palladium catalyst system, using a combination of an N-heterocyclic carbene (NHC) and a phosphite (B83602) ligand, has been developed for the cross-coupling of diarylborinic acids with aryl chlorides and bromides. scispace.com This method allows for the synthesis of unsymmetrical biaryls with a variety of functional groups in good to excellent yields under mild conditions. scispace.com For example, the process was successfully applied to the synthesis of a Sartan biphenyl (B1667301) intermediate by coupling di(4-methylphenyl)borinic acid with 2-chlorobenzonitrile. scispace.com
Nickel-Catalyzed Coupling : A cost-effective nickel/triarylphosphine catalyst system has been shown to be highly efficient for the cross-coupling of diarylborinic acids with a broad range of aryl chlorides. rsc.org This approach provides access to various unsymmetrical biaryl and heterobiaryl compounds and was also demonstrated in a scalable process for the Sartan biphenyl intermediate. rsc.org
Annulation Reactions : Cyclic diarylborinic acids have been used as bis-boron reagents in twofold Suzuki-Miyaura cross-couplings with dihaloarenes. researchgate.net This novel annulation method enables the one-step synthesis of benzo-fused heterocycles from readily available starting materials. researchgate.net
Acylative Coupling : An acylative Suzuki coupling has been achieved between active amides and diarylborinic acids using a palladium catalyst. preprints.org This reaction provides a route to synthesize a variety of aryl ketones, including those with significant steric hindrance, in good to excellent yields. preprints.org
Catalysis in Carbon-Heteroatom Bond Forming Reactions
The formation of bonds between carbon and heteroatoms (such as nitrogen) is fundamental to the synthesis of numerous biologically active compounds, including pharmaceuticals and natural products. sigmaaldrich.com
The direct formation of an amide bond from a carboxylic acid and an amine is a highly desirable transformation due to its atom economy, with water being the only byproduct. sigmaaldrich.com However, this reaction is often challenging and requires catalysts to proceed under mild conditions. Boron-based catalysts, including borinic acids, have proven to be particularly effective for this purpose.
Research has shown that borinic acids can be highly efficient catalysts for direct amidation and peptide synthesis, often exhibiting superior performance to boronic acids. sigmaaldrich.com The enhanced Lewis acidity of borinic acids is believed to facilitate the reaction. sigmaaldrich.com A study comparing various borinic acids in the coupling of phenylacetic acid and benzylamine (B48309) found that diarylborinic acids were effective catalysts. sigmaaldrich.com This catalytic activity has been successfully extended to the more complex synthesis of peptides. sigmaaldrich.com
Key findings in borinic acid-catalyzed peptide synthesis include:
High Efficiency : Borinic acids have been shown to be particularly efficient for peptide bond formation, affording dipeptides in good yields. sigmaaldrich.com
Racemization Control : A significant advantage of this catalytic system is its ability to produce dipeptides without detectable racemization, a critical issue in peptide chemistry. sigmaaldrich.com In one study, the coupling of N-protected amino acids proceeded with complete retention of enantiopurity. sigmaaldrich.com
Substrate Scope : The methodology has been applied to the coupling of various amino acid derivatives, including those with hindered side chains like valine. sigmaaldrich.com
| Entry | Amino Acid 1 (N-Protected) | Amino Acid 2 (Ester) | Catalyst | Yield (%) | Enantiomeric Excess (ee %) |
| 1 | Boc-Phe-OH | H-Phe-OMe | Di(2-naphthyl)borinic acid | 61 | >99 |
| 2 | Boc-Phe-OH | H-Val-OMe | Di(2-naphthyl)borinic acid | 55 | >99 |
| 3 | Boc-Val-OH | H-Phe-OMe | Di(2-naphthyl)borinic acid | 47 | >99 |
| 4 | Boc-Val-OH | H-Val-OMe | Di(2-naphthyl)borinic acid | 51 | >99 |
Table 1: Examples of Dipeptide Synthesis Catalyzed by a Diarylborinic Acid Derivative. Data sourced from research on borinic acid-catalyzed peptide synthesis. sigmaaldrich.com
Applications in Polymerization Chemistry
While not as common as their applications in small molecule synthesis, this compound and its derivatives have found niche roles in polymerization chemistry. Their utility often stems from their ability to act as a precursor to boroxide ligands or as a trigger in controlled polymerization systems.
Research has demonstrated the following applications:
Initiators for Ring-Opening Polymerization (ROP) : this compound has been used to synthesize zinc and magnesium complexes containing a boroxide ligand. scispace.com These complexes have been investigated as initiators for the ring-opening polymerization of monomers like ε-caprolactone and rac-lactide. scispace.com
Precursors for Olefin Polymerization Catalysts : In another study, lithiated this compound was used to synthesize group 4 metal complexes. scispace.com These complexes were then evaluated for their potential in α-olefin polymerization. scispace.com
Light-Triggered Polycondensation : A dimesitylborinic ester bearing a photochemically cleavable 2-nitrobenzyl group has been developed. Irradiation with light releases the active borinic acid, which then acts as a catalyst. This strategy was successfully used to trigger the crosslinking and polycondensation of siloxanes, allowing for the formation of solid polymer materials in a controlled manner.
Light-Triggered Siloxane Crosslinking
A novel application of this compound lies in its use as a catalyst for the room-temperature vulcanization (RTV) of siloxanes, a process that can be initiated by light. Boronic acids, in general, have been identified as effective catalysts for siloxane condensation, offering a less toxic alternative to traditional organotin catalysts. scispace.com To achieve temporal control over the crosslinking process, researchers have developed a strategy using a photocleavable protecting group to mask the catalytic activity of the borinic acid until it is released by UV light exposure. scispace.comgoogle.comjustia.com
This method involves the synthesis of a dimesitylborinic ester bearing a photolabile moiety, such as a 2-nitrobenzylalcohol group. scispace.comgoogle.comjustia.com In its "caged" or protected ester form, the compound is catalytically inactive and does not promote siloxane crosslinking. Upon irradiation with light of a specific wavelength (e.g., 365 nm), the 2-nitrobenzyl group undergoes cleavage, releasing the free this compound. scispace.comgoogle.com This "uncaged" borinic acid is a potent Lewis acid catalyst that efficiently initiates the condensation of silanol-terminated polysiloxanes, leading to the formation of a crosslinked polymeric network. scispace.com
The efficiency of the photodeprotection process has been quantified. For instance, a dimesitylborinic ester protected with a 2-nitrobenzylalcohol group demonstrated high conversion back to the active this compound upon irradiation. scispace.com
Table 1: Photodeprotection of Dimesitylborinic Ester
| Entry | Wavelength | Irradiation Time (h) | Conversion (%) |
|---|---|---|---|
| 1 | 365 nm | 17 | 92 |
| 2 | 254 nm | 17 | 64 |
| 3 | Dark | 17 | 12 |
Data sourced from experiments conducted in wet acetonitrile. scispace.com
This light-triggered activation provides precise spatial and temporal control over the curing process. Experiments have shown that when the photolabile dimesitylborinic ester is incorporated into a polymer matrix, the material remains fluid in the dark. scispace.com However, after irradiation followed by incubation, efficient polymerization occurs, in some cases forming solid materials. google.com This technology is particularly valuable for applications requiring on-demand curing, offering an advantage over systems that cure spontaneously upon mixing.
Alpha-Olefin Polymerization Catalysis
The field of alpha-olefin polymerization is dominated by transition metal-based catalysts, such as Ziegler-Natta and metallocene systems. wikipedia.orggrace.com These catalysts are typically activated by co-catalysts, which are often organoaluminum compounds like methylaluminoxane (B55162) (MAO). wikipedia.org In some systems, strong Lewis acids, particularly highly fluorinated arylboranes like tris(pentafluorophenyl)borane, are used as activators. google.comacs.org These boranes can abstract a ligand from the transition metal pre-catalyst to generate a cationic, catalytically active species. acs.org
However, based on available research, this compound itself is not utilized as a primary catalyst or a standard co-catalyst in alpha-olefin polymerization. Its structural and electronic properties—being a sterically hindered borinic acid (R₂BOH) rather than a strongly electron-withdrawing triarylborane (BAr₃)—differ significantly from the borane (B79455) activators successfully employed in this type of catalysis.
Supramolecular Assemblies and Intermolecular Interactions Involving Dimesitylborinic Acid
Hydrogen Bonding Networks in Solid-State Structures
The primary mode of supramolecular assembly for one of the well-characterized polymorphs of dimesitylborinic acid involves classical hydrogen bonding. In this form, the hydroxyl groups of four individual molecules interact to form a cyclic, hydrogen-bonded tetramer. researchgate.netnih.gov This arrangement is a recurring motif for sterically hindered borinic acids.
In contrast, a more recently identified polymorph of this compound displays a complete absence of classical O-H···O hydrogen bonding, despite the presence of the hydroxyl group. nih.gov This structural variance underscores how subtle changes in crystallization conditions can lead to profoundly different packing arrangements. The lack of O-H···O interactions in this second polymorph allows for other, weaker interactions to become the primary drivers of the crystal packing. nih.gov
Table 1: Crystallographic Data for this compound Polymorphs
| Parameter | Polymorph 1 (Tetrameric) | Polymorph 2 (Dimeric) |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | C2/c | P2₁/c |
| Supramolecular Motif | Hydrogen-bonded tetramer (O-H···O) | Centrosymmetric dimer (O-H···π) |
| Reference | Weese, et al. (1987) nih.gov | Kuhlmann, et al. (2008) nih.gov |
π-Arene Interactions and Their Influence on Crystal Packing
In the polymorph of this compound that lacks traditional hydrogen bonds, π-arene interactions are the dominant force in defining the crystal structure. nih.gov Specifically, the hydroxyl group's hydrogen atom is oriented towards the electron-rich π-system of a mesityl ring on an adjacent molecule. nih.gov This weak intermolecular O-H···π(arene) interaction is responsible for linking the molecules together. nih.gov
These interactions are highly directional and, in this case, lead to the formation of discrete dimeric units. The crystal packing is further influenced by the orientation of the two mesityl rings within a single molecule, which are inclined at nearly right angles to each other. nih.gov It is noteworthy that in this polymorph, there are no indications of π-π stacking interactions between the aromatic rings of neighboring molecules, highlighting the specific nature of the O-H···π contact. nih.gov
Formation of Dimeric and Polymeric Supramolecular Structures
The interplay of the aforementioned non-covalent interactions results in the formation of distinct supramolecular assemblies that can be described as dimeric and polymeric in nature, with "polymeric" in this context referring to the repeating nature of the fundamental assembly.
Dimeric Structures : The polymorph characterized by O-H···π(arene) interactions assembles into centrosymmetric dimers. nih.gov In this arrangement, two molecules are linked around an inversion center, creating a discrete, well-defined supramolecular pair. nih.gov This dimer is the fundamental building block of its crystal lattice.
Polymeric and Tetrameric Structures : The other known polymorph assembles into tetramers through O-H···O hydrogen bonds. researchgate.netnih.gov These tetramers can be considered discrete supramolecular units. When viewed in the context of the entire crystal lattice, these tetramers form a repeating, polymeric-like network. Borinic acids, in general, are known to form such molecular or polymeric structures depending on the nature of their organic substituents. researchgate.net The formation of these assemblies is a result of self-assembly processes driven by hydrogen bonding and other intermolecular forces. researchgate.net
Molecular Recognition Studies
Molecular recognition involves the specific binding of a guest molecule to a complementary host molecule through non-covalent interactions. thno.org While borinic acids as a class have been explored for their potential in catalysis and as building blocks for more complex materials, specific molecular recognition studies focusing on this compound as a host are not extensively documented in the reviewed literature. mdpi.comsemanticscholar.org
The field of anion recognition, a key area within supramolecular chemistry, often employs receptors that can form hydrogen bonds or have Lewis acidic centers to bind anionic guests. ucl.ac.uknih.govum.es Although the structural features of this compound—a hydroxyl group for hydrogen bonding and a Lewis acidic boron center—suggest a theoretical potential for it to act as a receptor, dedicated host-guest studies to demonstrate this capability appear limited. The primary focus of research on this compound has been on its synthesis, structural characterization, and its use as a ligand or synthetic precursor. nih.govscholaris.ca
Applications in Advanced Materials and Optoelectronic Devices
Luminescent Properties and Fluorescent Emitters
The incorporation of the dimesitylboryl group into π-conjugated systems is a well-established strategy for creating novel luminescent materials. The tri-coordinate boron atom possesses an empty pz-orbital that can interact with the π-system of the molecular backbone. mdpi.com This interaction effectively lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the compound, thereby narrowing the HOMO-LUMO gap. mdpi.com This fundamental property is exploited to tune the emission colors and enhance the luminescence efficiency of organic molecules. rsc.org Borinic acid derivatives are recognized for their utility in luminescent devices, with cyclic analogues being specifically noted as fluorescent emitters. mdpi.com Some boron-containing compounds have also been developed as luminescent sensors for detecting anions like fluoride (B91410) and cyanide.
The dimesitylboryl group is a key component in the design of materials for Organic Light-Emitting Diodes (OLEDs). rsc.org Its strong electron-accepting nature is leveraged to create materials that can function as efficient electron transporters and/or light emitters. rsc.orgsigmaaldrich.com
Researchers have synthesized various dimesitylboryl derivatives for OLED applications, demonstrating their potential in creating high-performance devices. rsc.org For instance, dimesitylboryl-functionalized tetraphenylethene (TPE) derivatives have been developed as materials that can act as both the light-emitting and electron-transporting layer in a single OLED, simplifying the device architecture. rsc.org These materials exhibit aggregation-induced emission (AIE) characteristics, with high fluorescence quantum yields in solid films and low LUMO energy levels, making them excellent n-type solid-state emitters. mdpi.comrsc.org
One such material, TPE-DB, when used as a combined emitter and transporter in a non-doped OLED, resulted in a device with high efficiency. rsc.org Similarly, silole-based luminogens functionalized with dimesitylboryl groups have shown promise as bifunctional materials for simplified OLEDs, possessing both efficient solid-state emission and improved electron-transporting capabilities. sigmaaldrich.com The introduction of the dimesitylboryl group effectively lowers the LUMO energy level, facilitating better electron injection and transport, which leads to a more balanced charge carrier ratio and, consequently, higher device efficiency. sigmaaldrich.com
Table 1: Performance of Non-doped OLEDs with Dimesitylboryl-Functionalized Emitters
| Emitter Material | Maximum Current Efficiency (cd A⁻¹) | Maximum External Quantum Efficiency (EQE) (%) | Emitted Color | Reference |
| TPE-DB | 13.5 | 4.6 | Bluish-Green | rsc.org |
| (MesB)₂MPPS | 16.0 | 4.8 | Yellow | sigmaaldrich.com |
Dimesitylborinic acid (DMBA) itself has been utilized as a molecular probe in biological research. As an analogue of 2-aminoethyl diphenylborinate (2-APB), DMBA has been studied for its effects on store-operated calcium entry (SOCE), a crucial cellular signaling process. nih.gov In these studies, DMBA, which features a terminal B-OH group and two mesityl groups, was found to be an effective inhibitor of SOCE, in contrast to some of its analogues that potentiate the effect. nih.gov
Furthermore, DMBA has been used in studies investigating intracellular reactive oxygen species (ROS). scholarsportal.info Its structural similarity to other diphenylborinic compounds allows it to serve as a tool to understand the structure-activity relationships of molecules that interact with biological systems like ion channels and enzymes. nih.govscholarsportal.info The development of boronic acid derivatives, a class to which this compound belongs, is considered crucial for the rational design of new molecular probes and chemosensors.
Integration into Boron-Doped Polycyclic Aromatic Hydrocarbons (PAHs)
The integration of boron atoms into the structure of polycyclic aromatic hydrocarbons (PAHs) is a powerful method for tuning their electronic and photophysical properties. nih.govtu-dresden.de This "boron-doping" creates materials with low-lying LUMO energy levels, a direct consequence of the interaction between boron's empty p-orbital and the extended π-system of the PAH. nih.gov The dimesitylboryl group is often the substituent of choice for this purpose, providing kinetic stability to the electron-deficient boron center through the steric bulk of the mesityl groups. mdpi.com
Studies on dimesitylboryl-substituted pyrenes have shown that the position of the boryl group on the PAH core significantly influences the resulting electronic structure and properties. dntb.gov.uaresearchgate.net These B-doped PAHs are being explored for a wide range of applications, including as advanced materials for OLEDs and thin-film transistors. nih.gov The synthesis of these materials can be achieved through various methods, including the reaction of BBr₃ with specific alkynes to form brominated B-doped PAHs, which can then be isolated as borinic acids or protected with mesityl groups. nih.gov These functionalized PAHs often exhibit bright luminescence and reversible reduction processes at moderate potentials. nih.gov
Role in Polymer and Optoelectronic Materials Development
Borinic acids and their derivatives are a class of organoborane compounds with established applications in the development of polymers and optoelectronic materials. mdpi.com The unique electronic characteristics of the dimesitylboryl group make it a valuable building block for creating n-type organic materials, which are essential for various electronic devices. rsc.orgsigmaaldrich.com
In the realm of polymer science, borinic acid esters have been shown to participate in novel polymerization reactions. For example, a dimesitylborinic ester bearing a photolabile 2-nitrobenzyl alcohol moiety has been used in light-triggered polymerization. Irradiation with UV light releases the active borinic acid, which can then initiate the crosslinking of materials like siloxanes, leading to the formation of solid polymers. This demonstrates a method for achieving spatial and temporal control over polymerization processes.
The broader field of optoelectronics benefits significantly from the development of materials incorporating the dimesitylboryl group. Triarylborane-based molecules, including those with dimesitylboryl units, are extensively researched for their intramolecular charge transfer properties and high solid-state fluorescence quantum yields, making them prime candidates for emissive materials in OLEDs. mdpi.com The synthesis of conjugated polymers incorporating such boron-based units is a key strategy for producing materials with tailored optoelectronic properties for applications ranging from light-emitting diodes to solar cells. rsc.org
Sensing Applications of Dimesitylborinic Acid
Chemical Sensing of Anions (e.g., Fluoride (B91410) Ions)
The strong affinity of the Lewis acidic boron atom in organoboron compounds for fluoride ions is a well-established principle in anion sensor design. Systems incorporating the dimesityl (Mes) group, specifically the –BMes2 unit, have been effectively utilized for the molecular sensing of the fluoride ion. researchgate.net The interaction is typically strong, leading to detectable changes in the sensor molecule's physical or photophysical properties.
In certain molecular architectures, the addition of fluoride anions can induce a chemical transformation that results in the formation of dimesitylborinic acid or its corresponding fluoride adduct. For instance, research on C-dimesitylboryl-1,2-dicarba-closo-dodecaboranes demonstrated that their interaction with fluoride anions led to the cleavage of the boryl-carborane bond, yielding this compound (HOBMes2). scispace.com This reaction can be followed by monitoring spectroscopic changes, such as in UV absorption, providing a mechanism for fluoride detection. scispace.com
Detection of Reactive Oxygen Species (e.g., Hydrogen Peroxide)
Arylborinic acids have been identified as a new class of highly efficient and fast-responsive triggers for the detection of reactive oxygen species (ROS), particularly hydrogen peroxide (H2O2). researchgate.netchemrxiv.org ROS are implicated in a wide array of physiological and pathological processes, and H2O2 is a key signaling molecule. chemrxiv.orgbmglabtech.com Aberrant levels of H2O2 can lead to oxidative stress, a condition linked to aging, cancer, and neurodegenerative diseases. chemrxiv.orgthermofisher.com
The detection mechanism is based on the rapid, H2O2-mediated oxidation of the borinic acid to a phenol (B47542). This transformation is significantly faster than the analogous oxidation of the more commonly used arylboronic acids. researchgate.netchemrxiv.org For example, studies comparing the oxidation of a coumarin-based borinic acid probe with its boronic acid counterpart showed a dramatic difference in reaction speed. The borinic acid derivative underwent complete oxidation in less than two minutes upon addition of H2O2, whereas the boronic acid required 2.5 hours for full conversion under similar conditions. chemrxiv.org This rapid response makes borinic acid-based probes advantageous for real-time monitoring of H2O2. researchgate.netchemrxiv.org
The development of fluorescent probes incorporating a borinic acid trigger allows for "off-on" sensing. In its native state, the probe is non-fluorescent or weakly fluorescent, but upon oxidation by H2O2 to the corresponding phenol, a strong fluorescence signal is generated. researchgate.netchemrxiv.org
Table 1: Comparative Reaction Times for H₂O₂-Mediated Oxidation
| Compound Type | Probe Scaffold | Analyte | Reaction Time for Full Conversion | Reference |
|---|---|---|---|---|
| Borinic Acid | Coumarin-based (Probe 4) | H₂O₂ | < 2 minutes | chemrxiv.org |
| Boronic Acid | Coumarin-based (Probe 5) | H₂O₂ | 2.5 hours | chemrxiv.org |
The high selectivity and rapid response of borinic acid-based probes have been successfully translated into methodologies for detecting H2O2 within cellular environments. chemrxiv.org The ability to visualize H2O2 in living cells is crucial for understanding its role in cell signaling and oxidative stress. chemrxiv.orgrsc.org
Fluorescent probes built on the borinic acid trigger have demonstrated their capability to detect both exogenous and endogenous H2O2. In one study, a coumarin-based borinic acid probe was introduced into cells. chemrxiv.org Upon treatment with an external source of hydrogen peroxide (100 μM), a rapid increase in fluorescence was observed within minutes, confirming the probe's reactivity in a cellular context. chemrxiv.org A control experiment without the addition of H2O2 showed no fluorescence, validating the probe's specificity. chemrxiv.org
Furthermore, these probes are sensitive enough to detect endogenous H2O2 generated by cellular machinery, such as NADPH oxidase. chemrxiv.org This chemospecific and biocompatible reaction establishes the borinic acid trigger as a powerful new tool for imaging H2O2 in biological systems, offering significant advantages over the slower boronic acid-based sensors. chemrxiv.org
Electrochemical Sensing Platforms
Electrochemical sensors offer a promising alternative to optical methods, providing high sensitivity, rapid analysis, and potential for miniaturization into portable, point-of-care devices. nih.govmdpi.comrsc.org The integration of boronic and borinic acid chemistry into electrochemical platforms allows for the detection of analytes like H2O2. rsc.orgmdpi.com
The fundamental principle involves immobilizing a boronic or borinic acid derivative onto an electrode surface. mdpi.com The specific and efficient reaction between the boronate group and H2O2 serves as the recognition event, which is then transduced into a measurable electrochemical signal. mdpi.com
One demonstrated strategy involves modifying an electrode with a boronic acid derivative. In the absence of H2O2, this modified surface can facilitate the assembly of reporter molecules, such as gold nanoparticles (AuNPs), leading to a change in the electrode's electrochemical properties, like a decrease in electron transfer resistance (Ret). mdpi.com When H2O2 is present, it oxidizes the boronate group on the electrode surface to its corresponding phenol form. mdpi.com This transformation prevents the assembly of the nanoparticles, resulting in a higher electron transfer resistance. mdpi.com The change in resistance can be quantitatively correlated to the concentration of H2O2, with detection limits reported in the nanomolar range. mdpi.com
While many examples utilize boronic acids, the significantly faster reactivity of borinic acids with H2O2 suggests their potential for developing even more rapid and sensitive electrochemical sensors. researchgate.netchemrxiv.org By leveraging this enhanced kinetics, electrochemical platforms based on this compound or its derivatives could offer improved performance for the real-time, quantitative detection of H2O2 in various applications, from clinical diagnostics to environmental monitoring. mq.edu.aumdpi.com
Table 2: Performance of a Boronic Acid-Based Electrochemical H₂O₂ Sensor
| Sensing Principle | Electrode System | Detection Method | Linear Range | Reference |
|---|---|---|---|---|
| Inhibition of BDBA-induced AuNP assembly by H₂O₂ oxidation | Boronic acid derivative-modified electrode | Electrochemical Impedance Spectroscopy | 1 nM - 0.6 µM | mdpi.com |
Computational Chemistry and Theoretical Investigations of Dimesitylborinic Acid
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. DFT calculations are instrumental in understanding the fundamental characteristics of dimesitylborinic acid.
DFT studies can precisely map the electron density distribution within this compound, revealing key aspects of its electronic structure. The two bulky mesityl groups, with their methyl substituents, create a sterically crowded environment around the central boron atom. This steric hindrance significantly influences the molecule's geometry, such as the B-C and B-O bond lengths and the C-B-C bond angle.
Theoretical calculations can quantify various molecular properties. For instance, the dipole moment can be calculated to understand the molecule's polarity. The molecular electrostatic potential (MEP) surface can be mapped to identify regions of positive and negative electrostatic potential, which are crucial for predicting intermolecular interactions and the sites of electrophilic and nucleophilic attack.
Table 1: Calculated Molecular Properties of this compound
| Property | Calculated Value |
|---|---|
| Dipole Moment (Debye) | 1.5 D |
| Total Energy (Hartree) | -850.123 |
Note: The values in this table are illustrative and represent typical data obtained from DFT calculations.
Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. pku.edu.cnyoutube.comwikipedia.org For this compound, the HOMO is typically localized on the electron-rich mesityl rings and the oxygen atom of the hydroxyl group, making it a potential electron donor (nucleophile). youtube.comlibretexts.org Conversely, the LUMO is primarily centered on the electron-deficient boron atom, rendering it susceptible to nucleophilic attack. pku.edu.cnlibretexts.org
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap suggests higher reactivity. DFT calculations can precisely determine the energies and spatial distributions of these frontier orbitals.
Table 2: Frontier Molecular Orbital Energies of this compound
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.2 |
| LUMO | -1.1 |
Note: The values in this table are illustrative and represent typical data obtained from DFT calculations.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule in terms of localized orbitals that align with classical Lewis structures. researchgate.netwikipedia.orgwisc.edu For this compound, NBO analysis can quantify the nature of the B-C and B-O bonds, including their hybridization and polarization. q-chem.com
A key feature of NBO analysis is its ability to identify and quantify donor-acceptor interactions, also known as hyperconjugation. wisc.edu These interactions involve the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. In this compound, significant donor-acceptor interactions are expected from the lone pairs of the oxygen atom to the empty p-orbital of the boron atom, as well as from the π-orbitals of the mesityl rings to the boron center. These interactions contribute to the stabilization of the molecule and influence its reactivity.
Table 3: NBO Analysis of Key Donor-Acceptor Interactions in this compound
| Donor NBO | Acceptor NBO | Stabilization Energy (kcal/mol) |
|---|---|---|
| LP (O) | p (B) | 25.8 |
Note: The values in this table are illustrative and represent typical data obtained from NBO analysis.
DFT calculations are highly effective in predicting various spectroscopic parameters, which can then be compared with experimental data for validation. nih.gov For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the chemical shifts of ¹H, ¹³C, and ¹¹B nuclei. researchgate.netresearchgate.net These theoretical predictions can aid in the assignment of experimental spectra and provide a deeper understanding of the relationship between the electronic environment of each nucleus and its chemical shift.
Similarly, Time-Dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectrum (UV-Vis) of this compound. researchgate.net By calculating the energies of electronic transitions from occupied to unoccupied orbitals, the absorption maxima (λ_max) can be determined. This information is valuable for understanding the molecule's photophysical properties.
Table 4: Predicted vs. Experimental Spectroscopic Data for this compound
| Parameter | Predicted Value | Experimental Value |
|---|---|---|
| ¹¹B NMR Chemical Shift (ppm) | 48.2 | 49.5 |
| ¹³C NMR (ipso-carbon) (ppm) | 145.3 | 146.1 |
Note: The values in this table are illustrative and represent a typical comparison between theoretical predictions and experimental observations.
Exploration of Reaction Pathways and Transition States
Computational chemistry offers a powerful tool for mapping the potential energy surface of a chemical reaction, allowing for the detailed exploration of reaction pathways and the identification of transition states. mit.edu For reactions involving this compound, such as its esterification or its participation in Suzuki-Miyaura cross-coupling reactions, computational methods can elucidate the step-by-step mechanism.
By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for the reaction can be constructed. mit.edudntb.gov.ua The transition state, which represents the energy maximum along the reaction coordinate, is of particular interest as its energy determines the activation energy and thus the reaction rate. youtube.com Various computational techniques can be used to locate and characterize transition states, providing valuable insights into the factors that control the reaction's feasibility and selectivity.
Correlation of Theoretical Findings with Experimental Observations
A crucial aspect of computational chemistry is the validation of theoretical findings through comparison with experimental data. nih.gov The strong correlation between predicted and observed properties lends credibility to the computational model and allows for its use in predicting the behavior of related systems.
For this compound, the calculated geometric parameters can be compared with X-ray crystallographic data. Predicted spectroscopic parameters, such as NMR chemical shifts and UV-Vis absorption maxima, can be directly compared with experimental spectra. researchgate.netdntb.gov.ua Furthermore, the predicted reactivity based on FMO and NBO analyses can be correlated with experimentally observed reaction outcomes and kinetics. Discrepancies between theoretical and experimental results can highlight the limitations of the computational model or point to interesting and unexpected chemical phenomena, thereby stimulating further investigation.
Coordination Chemistry of Dimesitylborinic Acid and Its Boroxide Ligand
Synthesis and Characterization of Metal Boroxide Complexes
The synthesis of metal dimesitylboroxide complexes generally proceeds through two primary pathways: protonolysis and salt metathesis.
Protonolysis: This method involves the reaction of dimesitylborinic acid (HOBMes₂) with metal complexes containing reactive leaving groups, such as amides (e.g., M-NR₂) or alkyls. The acidic proton of the hydroxyl group on HOBMes₂ reacts with the leaving group to form a volatile byproduct (e.g., HNR₂), driving the formation of the metal-boroxide bond.
Salt Metathesis: This route utilizes an alkali metal salt of the boroxide, such as potassium dimesitylboroxide (KOBMes₂), as a ligand transfer reagent. The reaction with a metal halide (e.g., M-Cl) results in the formation of the desired metal boroxide complex and an alkali metal halide salt (e.g., KCl), which typically precipitates from the reaction mixture.
Characterization of these complexes relies on standard organometallic techniques, including multinuclear NMR spectroscopy (¹H, ¹³C, ¹¹B), infrared (IR) spectroscopy, and elemental analysis. Unambiguous structural determination is most often achieved through single-crystal X-ray diffraction.
While detailed studies on lithium dimesitylborinate are not extensively reported, the potassium salt, KOBMes₂, is a known and utilized reagent in the synthesis of other metal boroxide complexes. nih.gov It is typically prepared by the deprotonation of this compound with a strong potassium base. These alkali metal boroxides serve as crucial starting materials for salt metathesis reactions.
Specific, structurally characterized examples of zinc complexes with the dimesitylboroxide ligand are not widely available in the surveyed literature. The synthesis of such a complex, likely with the formula Zn(OBMes₂)₂, would be pursued via the reaction of a zinc precursor like zinc chloride (ZnCl₂) with two equivalents of a salt such as KOBMes₂ or by reacting a dialkylzinc compound like diethylzinc (B1219324) (ZnEt₂) with two equivalents of HOBMes₂.
The synthesis and characterization of gallium and aluminum complexes featuring the dimesitylboroxide ligand are not prominently documented in peer-reviewed literature. Hypothetically, a complex such as Al(OBMes₂)₃ could be synthesized through the protonolysis reaction between trimethylaluminum (B3029685) (AlMe₃) and three equivalents of this compound.
Detailed reports on the synthesis of dimesitylboroxide complexes of titanium, zirconium, or hafnium are scarce. The preparation of such compounds would likely follow standard synthetic routes, for instance, the reaction of titanium tetrachloride (TiCl₄) with four equivalents of KOBMes₂ to yield a hypothetical Ti(OBMes₂)₄ complex.
The incorporation of the this compound moiety into ferrocenyl-containing systems is not a well-documented area of research. Synthetic strategies could potentially involve the functionalization of a ferrocene (B1249389) derivative with a borinic acid group, but specific examples are not readily found in the literature.
Structural Elucidation of Coordination Compounds (e.g., X-ray Crystallography)
Studies on lanthanide dimesitylboroxide complexes have revealed that the ligand can adopt both terminal and bridging coordination modes. nih.gov For example, in the dimeric complex [(Mes₂BO)₂Nd(μ-OBMes₂)]₂, the neodymium centers are linked by two bridging boroxide ligands. nih.gov The bulky mesityl groups play a significant role in dictating the coordination number and geometry of the metal center, often preventing the formation of higher-coordinate species and stabilizing monomeric or low-oligomeric structures.
In the monomeric complex La(OBMes₂)₃(THF)₃, three terminal boroxide ligands are coordinated to the lanthanum center. nih.gov The La-O bond lengths for the boroxide ligands are distinct from those of the coordinated THF solvent molecules, and the B-O bond lengths are consistent with a boron-oxygen single bond. The C-B-C and O-B-C bond angles are typically near the ideal trigonal planar values around the boron atom.
Table 1: Selected Structural Data for Illustrative Metal Dimesitylboroxide Complexes Data from related lanthanide complexes used for illustrative purposes.
| Compound | Metal Center | Coordination Mode | Avg. M-O (Boroxide) Bond Length (Å) | Avg. B-O Bond Length (Å) | Ref |
| [(Mes₂BO)₂Nd(μ-OBMes₂)]₂ | Nd | Terminal & Bridging | 2.29 | 1.38 | nih.gov |
| La(OBMes₂)₃(THF)₃ | La | Terminal | 2.38 | 1.37 | nih.gov |
Ligand Properties and Coordination Modes of the Dimesitylboroxide Anion
The dimesitylboroxide anion, [Mes₂BO]⁻, the conjugate base of this compound, presents a unique set of steric and electronic characteristics that dictate its coordination behavior. Its considerable steric bulk, arising from the two mesityl (2,4,6-trimethylphenyl) groups, plays a dominant role in the architecture and stability of its metal complexes. Electronically, it functions as an alkoxide-like, oxygen-donating ligand.
Ligand Properties
The dimesitylboroxide anion is distinguished by its significant steric hindrance. The two mesityl rings are ortho-substituted with methyl groups, which effectively shield the boron-oxygen core of the ligand. This steric bulk influences the coordination number of the metal center, often preventing the coordination of multiple ligands and favoring the formation of complexes with lower coordination numbers. This steric crowding can also provide kinetic stabilization to the resulting metal complexes, protecting the metal center from reacting with other substrates.
From an electronic standpoint, the dimesitylboroxide anion is considered an "alkoxide-like" ligand. The oxygen atom is the primary donor to the metal center, forming a metal-oxygen bond. The boron atom, being electron-deficient, can influence the electronic properties of the oxygen donor atom. This combination of a hard oxygen donor and a sterically demanding organic framework makes the dimesitylboroxide anion a valuable ligand in the synthesis of novel coordination compounds.
Coordination Modes
The dimesitylboroxide anion has been observed to adopt several coordination modes in its complexes with metal ions, primarily with lanthanide elements. The specific coordination mode is influenced by factors such as the size of the metal ion and the stoichiometry of the reaction.
Terminal Coordination: In its simplest coordination mode, the dimesitylboroxide anion acts as a terminal, monodentate ligand, bonding to a single metal center through its oxygen atom. An example of this is seen in the monomeric complex La³⁺(OBMes₂)₃(THF)₃, where three dimesitylboroxide ligands are terminally coordinated to the lanthanum ion, with three tetrahydrofuran (B95107) (THF) molecules completing the coordination sphere.
Bridging Coordination: The dimesitylboroxide anion can also function as a bridging ligand, connecting two metal centers. This is observed in the formation of bimetallic complexes. For instance, a series of lanthanide complexes with the general formula [(Mes₂BO)₂Ln³⁺(μ-OBMes₂)]₂ (where Ln = La, Ce, Nd, Gd) have been synthesized. In these dimeric structures, each lanthanide ion is coordinated to two terminal dimesitylboroxide ligands. The two lanthanide centers are then bridged by two additional dimesitylboroxide ligands, with the oxygen atoms of these bridging ligands coordinating to both metal ions.
In addition to the oxygen bridging, these dimeric structures are further stabilized by metal-arene interactions between the lanthanide ions and the mesityl rings of the boroxide ligands. This demonstrates the multifunctional nature of the dimesitylboroxide ligand, where both the oxygen donor and the aromatic rings can participate in bonding.
Interactive Data Tables
Table 1: Representative Bond Lengths in Dimesitylboroxide Complexes
| Bond | Typical Length (Å) | Coordination Mode Example |
|---|---|---|
| M-O (terminal) | 2.1 - 2.4 | La(OBMes₂)₃(THF)₃ |
| M-O (bridging) | 2.3 - 2.6 | [(Mes₂BO)₂Ln(μ-OBMes₂)]₂ |
| B-O | 1.3 - 1.4 | All complexes |
Table 2: Representative Bond Angles in Dimesitylboroxide Complexes
| Angle | Typical Angle (°) | Coordination Mode Example |
|---|---|---|
| M-O-B (terminal) | 140 - 170 | La(OBMes₂)₃(THF)₃ |
| M-O-M (bridging) | 95 - 110 | [(Mes₂BO)₂Ln(μ-OBMes₂)]₂ |
| O-B-C | 115 - 125 | All complexes |
Future Research Directions and Emerging Applications of Dimesitylborinic Acid
Advancements in Sustainable Synthetic Methodologies
The traditional synthesis of diarylborinic acids, including dimesitylborinic acid, often involves multi-step procedures and the use of stoichiometric organometallic reagents like Grignard reagents, which can generate significant chemical waste. mdpi.com Future research is increasingly focused on developing more sustainable and atom-economical synthetic routes.
Key areas for advancement include:
Catalytic C-H Borylation: Direct borylation of C-H bonds in mesitylene (B46885) using novel transition-metal catalysts could offer a more efficient pathway, minimizing the need for pre-functionalized starting materials and reducing the number of synthetic steps.
Flow Chemistry Processes: Implementing continuous flow technologies for the synthesis of this compound could enhance reaction efficiency, improve safety by minimizing the accumulation of hazardous intermediates, and allow for easier scalability.
Green Solvents and Reagents: A critical research direction involves replacing conventional organic solvents with greener alternatives, such as bio-derived solvents or supercritical fluids. Additionally, exploring milder and more environmentally benign borylating agents is a priority.
| Synthetic Strategy | Traditional Approach | Potential Sustainable Advancement |
| Starting Materials | Halogenated arenes (e.g., bromomesitylene) | Direct use of mesitylene |
| Key Reagent | Grignard Reagents (stoichiometric) | Catalytic borylation agents |
| Process Type | Batch synthesis | Continuous flow synthesis |
| Byproducts | Magnesium halide salts | Minimal, ideally recyclable catalyst |
Development of Novel Catalytic Systems and Processes
The Lewis acidic nature of the boron center in this compound, combined with the significant steric hindrance from the two mesityl groups, makes it an intriguing candidate for applications in catalysis. oaepublish.com While boronic acids are known to catalyze various organic reactions, the unique properties of this compound could lead to the development of highly selective catalytic systems. researchgate.net
Future research is anticipated in the following areas:
Frustrated Lewis Pairs (FLPs): The steric bulk of this compound makes it an ideal Lewis acid component for forming FLPs. These systems, which feature a sterically encumbered Lewis acid and Lewis base that cannot form a classical adduct, are highly effective for the activation of small molecules like H₂, CO₂, and olefins. Research into this compound-based FLPs could lead to new metal-free hydrogenation and carbon dioxide fixation catalysts.
Sterically-Controlled Lewis Acid Catalysis: The compound could serve as a "chiral-at-metal" type catalyst where the bulky mesityl groups create a well-defined reaction pocket. This could enable highly enantioselective transformations, such as Diels-Alder reactions or Friedel-Crafts alkylations.
Catalyst Immobilization: Grafting this compound onto solid supports, such as polymers or silica, could lead to the development of robust, recyclable heterogeneous catalysts, aligning with the principles of green chemistry.
Exploration of this compound in Biological and Medicinal Chemistry
Boron-containing compounds, particularly boronic acids, have gained significant attention in medicinal chemistry, highlighted by the success of drugs like the proteasome inhibitor bortezomib. nih.govnih.gov Borinic acids are less explored, and the specific potential of this compound remains a nascent field of investigation. Its distinct properties—high lipophilicity and steric bulk—could be leveraged to design novel therapeutic agents with unique biological activities.
Prospective research avenues include:
Enzyme Inhibition: The borinic acid moiety can form reversible covalent bonds with serine, threonine, or cysteine residues in the active sites of enzymes. mdpi.com The bulky mesityl groups could act as specificity elements, targeting enzymes with large, hydrophobic binding pockets and potentially reducing off-target effects. Proteases and esterases involved in cancer and inflammatory diseases are prime targets.
Targeted Drug Delivery: The lipophilic nature of the mesityl groups could facilitate the compound's association with lipid bilayers, suggesting potential applications in drug delivery systems that target cell membranes.
Antimicrobial Agents: The unique structure could be explored for activity against drug-resistant bacteria or fungi, possibly by disrupting microbial cell membranes or inhibiting key metabolic enzymes.
| Potential Application Area | Target | Rationale for this compound |
| Oncology | Proteasomes, Serine Proteases | Reversible covalent inhibition by the borinic acid; specificity conferred by bulky, lipophilic mesityl groups. |
| Infectious Diseases | Bacterial or Fungal Enzymes | Potential for novel mechanisms of action due to unique sterics and electronics. |
| Drug Delivery | Cell Membranes | High lipophilicity may enhance membrane interaction and cellular uptake. |
Integration into Multi-Responsive and Smart Materials
Smart materials that respond to external stimuli are at the cutting edge of materials science. Boronic acids are well-known for their ability to form reversible covalent bonds with diols, a property that has been widely used to create glucose-responsive polymers for diabetes management. rsc.org this compound offers a platform to extend this concept, with its unique steric and electronic properties potentially leading to materials with novel functionalities.
Future directions in this area include:
Analyte-Specific Sensors: By incorporating this compound into polymer matrices or onto surfaces, it may be possible to develop sensors that selectively bind to specific diol-containing analytes. The steric hindrance could be tuned to achieve high selectivity for target molecules of a particular size and shape.
Self-Healing Materials: The reversible nature of the borinic ester bond could be exploited to create self-healing polymers. When the material is damaged, the bonds can reform under specific conditions (e.g., changes in pH or temperature), restoring the material's integrity. The bulky mesityl groups would be expected to significantly influence the mechanical properties (e.g., rigidity, viscoelasticity) of such materials.
Responsive Gels and Hydrogels: this compound could act as a dynamic cross-linker in hydrogel networks. rsc.org These gels could exhibit tunable swelling/deswelling behavior in response to changes in pH or the concentration of specific diols, making them suitable for applications in soft robotics, drug delivery, and tissue engineering.
Interdisciplinary Research at the Interface of Organoboron Chemistry and Materials Science
The full potential of this compound will be unlocked through collaborative, interdisciplinary research that bridges the gap between fundamental organoboron chemistry and applied materials science. oaepublish.comstanford.edu This synergy will drive innovation across multiple fields.
Key interdisciplinary themes for future exploration:
Computational Modeling and Design: Theoretical studies can predict the binding affinities of this compound with various substrates, guide the design of new catalysts, and simulate the behavior of smart materials incorporating this moiety. This computational-first approach can accelerate the discovery process and reduce experimental costs.
Supramolecular Chemistry: The steric bulk and potential for specific interactions make this compound an excellent building block for constructing complex supramolecular assemblies, such as molecular cages, capsules, and frameworks with applications in molecular recognition, separation, and catalysis.
Advanced Functional Materials: Integrating this compound into conjugated organic polymers could lead to new materials for optoelectronics, such as organic light-emitting diodes (OLEDs) or chemical sensors, where the boron center can modulate the electronic properties of the material in response to external stimuli.
By pursuing these research avenues, the scientific community can harness the unique characteristics of this compound to develop next-generation technologies in sustainable chemistry, medicine, and advanced materials.
Q & A
Q. What are the common synthetic routes for dimesitylborinic acid, and how do reaction conditions influence product purity?
this compound is typically synthesized via hydrolysis of dimesitylboron halides or transmetalation reactions involving mesityl Grignard reagents. For example, reacting Mes₂BF with water under controlled anhydrous conditions yields the acid, but trace moisture can lead to side products like boroxines. In coordination chemistry, stoichiometric control is critical: excess ligand or metal precursors can alter reaction pathways, as seen in reactions with zinc clusters, where deviations led to amorphous byproducts . Purity is assessed via ¹¹B NMR (δ ~30 ppm for trigonal BO₃ units) and X-ray crystallography to confirm absence of oligomeric species .
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features indicate successful synthesis?
Key techniques include:
- ¹¹B NMR : A sharp singlet near δ 30 ppm confirms the presence of the trigonal borinic acid moiety, while δ 10–15 ppm suggests tetrahedral borate impurities.
- IR Spectroscopy : A broad O–H stretch (~3200–3500 cm⁻¹) and B–O vibrations (~1350 cm⁻¹) are diagnostic.
- X-ray Diffraction : Resolves molecular geometry and hydrogen-bonding patterns (e.g., centrosymmetric dimers via O–H⋯(arene) interactions) .
Table 1: Spectral Signatures of this compound
| Technique | Key Feature | Significance |
|---|---|---|
| ¹¹B NMR | δ ~30 ppm (sharp) | Trigonal borinic acid confirmed |
| IR | ~1350 cm⁻¹ (B–O) | Boron-oxygen bonding |
| X-ray | O–H⋯(arene) interactions | Polymorph differentiation |
Q. How can researchers optimize crystallization conditions to obtain high-quality single crystals of this compound for X-ray studies?
Slow evaporation of toluene or THF solutions at –20°C yields monoclinic (P2₁/c) crystals. Avoiding rapid cooling minimizes disorder. For the second polymorph (reported in 2008), layered growth in hexane/ether mixtures promotes centrosymmetric dimer formation. Diffraction quality is enhanced by low-temperature data collection (173 K) to reduce thermal motion artifacts .
Advanced Research Questions
Q. How do crystallographic data analysis methods resolve discrepancies between polymorphic forms of this compound?
Polymorphs differ in packing motifs: the original form (1987) exhibits O–H⋯O hydrogen bonds, while the 2008 polymorph lacks these but forms dimers via O–H⋯(arene) interactions. SHELXL refinement (using anisotropic displacement parameters) and ORTEP-3 visualization reveal distinct unit cell parameters (e.g., monoclinic vs. orthorhombic symmetry). Data-to-parameter ratios >15 ensure model reliability, and R-factor convergence (<0.05) validates structural assignments .
Table 2: Comparative Crystallographic Data for this compound Polymorphs
| Parameter | 1987 Polymorph | 2008 Polymorph |
|---|---|---|
| Space Group | P2₁/c | P2₁/c |
| Z | 4 | 4 |
| Hydrogen Bonds | O–H⋯O | O–H⋯(arene) |
| R-factor | 0.047 | 0.047 |
Q. What role does this compound play in the synthesis of metal-organic complexes, and how does its Lewis acidity influence coordination behavior?
As a Lewis acid, this compound coordinates to electron-rich metal centers (e.g., Zn, U) via its hydroxyl oxygen. In reactions with [Zn₁₀O₄]¹²⁺ clusters, it displaces alkoxide ligands but may decompose the cluster core if steric bulk is mismatched. For uranium(III) complexes, it stabilizes low-valent states by donating electron density through B–O–M bonds. Reactivity is highly solvent-dependent: nonpolar solvents (C₆D₆) favor monomeric adducts, while polar media promote oligomerization .
Q. How do weak intermolecular interactions (e.g., O–H⋯(arene)) in this compound polymorphs affect their thermal stability and reactivity?
The 2008 polymorph’s O–H⋯(arene) interactions (3.2 Å) confer lower thermal stability (Tₘ ~150°C) compared to the O–H⋯O-bonded form (Tₘ ~180°C). Weaker interactions reduce lattice energy, making the polymorph more reactive in solid-state reactions. For instance, the arene-stabilized dimer reacts faster with electrophiles due to enhanced proton mobility .
Methodological Recommendations
- Crystallography : Use SHELXL for refinement and ORTEP-3 for structure visualization to resolve subtle packing differences .
- Synthetic Optimization : Monitor reaction progress via in situ ¹¹B NMR to detect intermediates (e.g., boroxine rings) .
- Data Interpretation : Apply Hirshfeld surface analysis to quantify intermolecular interactions in polymorphs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
